molecular formula C15H8Cl2N2O3 B11710519 5-Chloro-8-(2-chloro-4-nitrophenoxy)quinoline

5-Chloro-8-(2-chloro-4-nitrophenoxy)quinoline

Cat. No.: B11710519
M. Wt: 335.1 g/mol
InChI Key: ASXVIAWDKXFCTK-UHFFFAOYSA-N
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Description

5-Chloro-8-(2-chloro-4-nitrophenoxy)quinoline is a chemical compound belonging to the quinoline family This compound is characterized by the presence of a quinoline core substituted with chloro and nitrophenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-8-(2-chloro-4-nitrophenoxy)quinoline typically involves the reaction of 5-chloroquinoline with 2-chloro-4-nitrophenol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-8-(2-chloro-4-nitrophenoxy)quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 5-chloro-8-(2-chloro-4-aminophenoxy)quinoline.

    Substitution: The chloro groups in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation are typically used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) and solvents such as DMF or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: 5-Chloro-8-(2-chloro-4-aminophenoxy)quinoline.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-8-(2-chloro-4-nitrophenoxy)quinoline has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-8-(2-chloro-4-nitrophenoxy)quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the disruption of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-8-(4-fluoro-2-nitrophenoxy)quinoline
  • 5-Chloro-8-(2-nitrophenoxy)quinoline

Uniqueness

5-Chloro-8-(2-chloro-4-nitrophenoxy)quinoline is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H8Cl2N2O3

Molecular Weight

335.1 g/mol

IUPAC Name

5-chloro-8-(2-chloro-4-nitrophenoxy)quinoline

InChI

InChI=1S/C15H8Cl2N2O3/c16-11-4-6-14(15-10(11)2-1-7-18-15)22-13-5-3-9(19(20)21)8-12(13)17/h1-8H

InChI Key

ASXVIAWDKXFCTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)OC3=C(C=C(C=C3)[N+](=O)[O-])Cl)Cl

Origin of Product

United States

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